Cas no 89853-76-9 (4-pyridazinealanine)

4-Pyridazinealanine is a non-proteinogenic amino acid derivative featuring a pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms. This structural motif imparts unique electronic and steric properties, making it valuable in medicinal chemistry and peptide research. The compound serves as a versatile building block for designing enzyme inhibitors, receptor modulators, and bioactive peptides due to its ability to mimic natural amino acids while introducing distinct conformational constraints. Its heteroaromatic ring enhances binding interactions in target proteins, particularly in kinase and phosphatase inhibition studies. The compound’s synthetic accessibility and compatibility with standard peptide coupling protocols further contribute to its utility in drug discovery and biochemical probe development.
4-pyridazinealanine structure
4-pyridazinealanine structure
Product Name:4-pyridazinealanine
CAS No:89853-76-9
MF:C7H9N3O2
MW:167.165261030197
CID:1945092
PubChem ID:258953
Update Time:2025-05-20

4-pyridazinealanine Chemical and Physical Properties

Names and Identifiers

    • 4-pyridazinealanine
    • AG-K-89984
    • NSC88186
    • 2-oxo-3-pyridazin-4-yl-propionic acid ethyl ester
    • NCIOpen2_001184
    • CTK5G8091
    • 3-Pyridazinyl-(4)-brenztraubensaeure-ethylester
    • 2-amino-3-pyridazin-4-yl-propionic acid
    • ethyl 2-oxo-3-(pyridazin-4-yl)propanoate
    • AC1L5ZTG
    • 2-Amino-3-(pyridazin-4-yl)propanoic acid
    • SCHEMBL5323946
    • NCI60_041955
    • UNII-B4SH5HC4XN
    • NSC88416
    • CHEMBL1990458
    • B4SH5HC4XN
    • EN300-391761
    • DTXSID401315438
    • 3-(4-pyridazinyl)alanine
    • NSC-88416
    • 89853-76-9
    • 2-amino-3-pyridazin-4-ylpropanoic acid
    • Inchi: 1S/C7H9N3O2/c8-6(7(11)12)3-5-1-2-9-10-4-5/h1-2,4,6H,3,8H2,(H,11,12)
    • InChI Key: IOIQFYKCCUDSQT-UHFFFAOYSA-N
    • SMILES: OC(C(CC1=CN=NC=C1)N)=O

Computed Properties

  • Exact Mass: 167.069
  • Monoisotopic Mass: 167.069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.5
  • Topological Polar Surface Area: 89.1Ų

Experimental Properties

  • Density: 1.349
  • Boiling Point: 414.5°C at 760 mmHg
  • Flash Point: 204.5°C
  • Refractive Index: 1.587

4-pyridazinealanine Pricemore >>

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Additional information on 4-pyridazinealanine

Recent Advances in the Study of 4-Pyridazinealanine (CAS: 89853-76-9)

4-Pyridazinealanine (CAS: 89853-76-9) is a non-proteinogenic amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a building block for novel drug candidates. This research brief aims to summarize the latest findings related to 4-pyridazinealanine and its implications for drug discovery and development.

The synthesis of 4-pyridazinealanine has been optimized in recent years, with several research groups reporting improved yields and purity through novel catalytic methods. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of asymmetric hydrogenation for the enantioselective synthesis of 4-pyridazinealanine, achieving enantiomeric excesses greater than 99%. This advancement is particularly significant for pharmaceutical applications where chirality plays a crucial role in biological activity.

In terms of biological activity, recent in vitro studies have shown that 4-pyridazinealanine exhibits interesting interactions with various neurotransmitter receptors. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that 4-pyridazinealanine derivatives act as modulators of GABAA receptors, suggesting potential applications in neurological disorders. The compound's ability to cross the blood-brain barrier, as demonstrated in rodent models, further enhances its therapeutic potential for central nervous system targets.

Structural studies using X-ray crystallography and NMR spectroscopy have provided new insights into the conformational flexibility of 4-pyridazinealanine and its derivatives. A 2024 Nature Communications paper reported the crystal structure of 4-pyridazinealanine bound to its target enzyme, revealing key interactions that could be exploited for rational drug design. These findings are particularly valuable for structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of 4-pyridazinealanine-based compounds.

The pharmaceutical industry has shown growing interest in 4-pyridazinealanine as a scaffold for drug development. Several patent applications filed in 2023-2024 describe novel 4-pyridazinealanine derivatives with improved pharmacokinetic properties and reduced toxicity profiles. These developments suggest that 4-pyridazinealanine-based compounds may soon enter clinical trials for various indications, including metabolic disorders and inflammatory conditions.

Despite these promising developments, challenges remain in the large-scale production and formulation of 4-pyridazinealanine-based therapeutics. Recent research has addressed these issues through the development of continuous flow synthesis methods and novel formulation strategies to improve stability and bioavailability. A 2024 study in Advanced Drug Delivery Reviews highlighted the potential of nanoparticle-based delivery systems for 4-pyridazinealanine derivatives, which could overcome current limitations in drug delivery.

In conclusion, the recent advancements in 4-pyridazinealanine research demonstrate its growing importance in medicinal chemistry and drug discovery. The compound's unique structural features, combined with its diverse biological activities, make it a promising candidate for the development of novel therapeutics. Future research directions likely include further optimization of synthetic routes, expansion of SAR studies, and preclinical evaluation of lead compounds for specific disease targets.

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